molecular formula C14H14N4O2 B7937528 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine

Cat. No.: B7937528
M. Wt: 270.29 g/mol
InChI Key: PWDUYPYNOADKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is a complex organic compound that features a quinoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with 2-amino-3-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is unique due to its specific combination of a quinoline and a nitropyridine moiety, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-14-12(18(19)20)7-8-13(16-14)17-9-3-5-10-4-1-2-6-11(10)17/h1-2,4,6-8H,3,5,9H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDUYPYNOADKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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